molecular formula C12H13N3O B2962720 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one CAS No. 959030-39-8

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

Cat. No.: B2962720
CAS No.: 959030-39-8
M. Wt: 215.256
InChI Key: OEATZINHWQHEQF-AATRIKPKSA-N
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Description

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its conjugated system makes it a useful intermediate in organic synthesis.

Biology: Research has explored its potential as a ligand in coordination chemistry, which could have implications for the development of new materials or catalysts.

Medicine: Studies are investigating its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Industry: The compound’s unique structure makes it a candidate for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1H-pyrrole-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the enone system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism by which (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • (2E)-3-(1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
  • (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

Uniqueness: The presence of the 1,5-dimethyl substituents on the pyrazole ring distinguishes (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one from its analogs. These substituents can influence the compound’s electronic properties and reactivity, making it unique in its class.

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-10(8-14-15(9)2)5-6-12(16)11-4-3-7-13-11/h3-8,13H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEATZINHWQHEQF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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